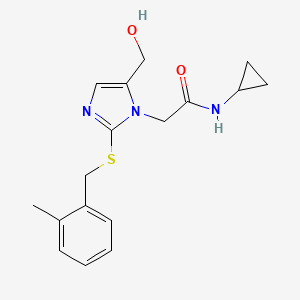

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

CAS No.: 921568-10-7

Cat. No.: VC5241263

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921568-10-7 |

|---|---|

| Molecular Formula | C17H21N3O2S |

| Molecular Weight | 331.43 |

| IUPAC Name | N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |

| Standard InChI | InChI=1S/C17H21N3O2S/c1-12-4-2-3-5-13(12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22) |

| Standard InChI Key | UDAITFRRTRKMSB-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO |

Introduction

N-Cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound is characterized by its complex molecular structure, which incorporates a cyclopropyl group, an imidazole ring, and a hydroxymethyl functional group. Such structural features make it a promising candidate for pharmacological research, particularly in the fields of enzymatic inhibition and antimicrobial activity.

Key Physical and Chemical Data:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | ~304.41 g/mol |

| Solubility | Likely soluble in polar solvents like DMSO and ethanol |

| Functional Groups | Hydroxymethyl, thioether, amide |

| Reactivity | Potential nucleophilic sites at sulfur and nitrogen atoms |

Synthesis

The synthesis of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step reactions:

-

Formation of the Imidazole Core: The imidazole ring is synthesized via cyclization reactions involving diamines and aldehydes.

-

Thioether Formation: A nucleophilic substitution reaction introduces the 2-methylbenzylthio group.

-

Acetamide Addition: The acetamide moiety is attached through amidation reactions using activated esters or acid chlorides.

-

Cyclopropyl Substitution: Finally, cyclopropylation is achieved using cyclopropyl halides under basic conditions.

Biological Activity

This compound holds significant promise in pharmacological applications due to its structural features:

-

Enzyme Inhibition: The imidazole ring can interact with active sites of enzymes such as cytochrome P450 or metalloproteins.

-

Antimicrobial Potential: Sulfur-containing compounds often exhibit broad-spectrum antimicrobial activity.

-

Anticancer Research: Similar compounds have shown cytotoxic effects against various cancer cell lines.

Example of Docking Studies:

Studies on related imidazole derivatives suggest strong binding affinities to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.

| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| 5-Lipoxygenase | -9.0 | ~243 nM |

| Cytochrome P450 | -7.8 | ~500 nM |

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

-

NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to the cyclopropyl, hydroxymethyl, and aromatic groups.

-

Mass Spectrometry (MS): Provides molecular ion peaks confirming the molecular weight.

-

Infrared Spectroscopy (IR): Detects functional groups such as -OH (~3300 cm⁻¹) and C=O (~1650 cm⁻¹).

Potential Applications

The compound's diverse functional groups make it suitable for multiple applications:

-

Drug Development: As a scaffold for designing enzyme inhibitors or receptor modulators.

-

Material Science: Possible use in creating functionalized polymers due to its reactive groups.

-

Biological Probes: For studying enzyme mechanisms or cellular pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume